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molecular formula C12H11NO3 B108318 ethyl 2-(1H-indol-3-yl)-2-oxoacetate CAS No. 51079-10-8

ethyl 2-(1H-indol-3-yl)-2-oxoacetate

Cat. No. B108318
M. Wt: 217.22 g/mol
InChI Key: WTPMFFQBDYIARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08138173B2

Procedure details

Pyridine (40 mL, 492 mmol) was added in a single portion to a chilled solution (0° C.) of indole (48 g, 410 mmol) in diethyl ether (820 mL). Ethyl chlorooxoacetate (50 mL, 451 mmol) was added dropwise. The resulting suspension was allowed to warm to ambient temperature over a period of 20 hours. The solid was isolated by filtration and washed with diethyl ether. The solid was combined with water (1 L), stirred for 1 hour, and then isolated by filtration to provide 75 g of ethyl (1H-indol-3-yl)(oxo)acetate.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
820 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[NH:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8]1.Cl[C:17](=[O:23])[C:18]([O:20][CH2:21][CH3:22])=[O:19]>C(OCC)C>[NH:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]([C:17](=[O:23])[C:18]([O:20][CH2:21][CH3:22])=[O:19])=[CH:8]1

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
48 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
820 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
ClC(C(=O)OCC)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid was isolated by filtration
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
isolated by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)C(C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 75 g
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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